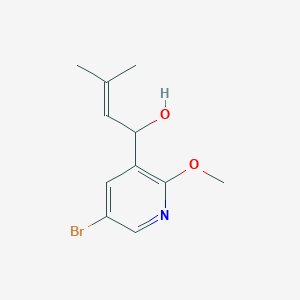
1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a bromine atom and a methoxy group on the pyridine ring, as well as a 3-methylbut-2-en-1-ol group attached to the ring.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 5-bromo-2-methoxypyridin-3-yl with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The reaction typically takes place in a solvent such as toluene or water at elevated temperatures.
Grignard Reaction: Another approach is the reaction of 5-bromo-2-methoxypyridin-3-yl with a Grignard reagent, followed by the addition of formaldehyde and subsequent hydrolysis.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts and solvents to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, often using nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in acidic or neutral conditions.
Reduction: LiAlH₄, H₂ with Pd/C catalyst, in anhydrous ether or THF.
Substitution: NaN₃, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted pyridines with different functional groups at the bromine position.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of pyridine derivatives on various biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
1-(5-Bromo-2-methoxypyridin-3-yl)ethanone
(5-Bromo-3-methoxypyridin-2-yl)methanol
1-[(5-bromo-2-methoxypyridin-3-yl)methyl]-N-methylcyclopropan-1-amine
Uniqueness: 1-(5-Bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol is unique due to its specific structural features, such as the presence of the 3-methylbut-2-en-1-ol group, which differentiates it from other pyridine derivatives. This structural variation can lead to distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
1-(5-bromo-2-methoxypyridin-3-yl)-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)4-10(14)9-5-8(12)6-13-11(9)15-3/h4-6,10,14H,1-3H3 |
InChIキー |
WBIWWKUNYVKPSU-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(C1=C(N=CC(=C1)Br)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















